6-chloro-N-ethyl-2-phenylpyrimidin-4-amine
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Overview
Description
6-chloro-N-ethyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12ClN3 and a molecular weight of 233.7 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-phenylpyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-ethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
6-chloro-N-ethyl-2-phenylpyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways within cells. The exact targets and pathways can vary depending on the specific application and context. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-phenylpyrimidine: A precursor in the synthesis of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine.
N-ethyl-2-phenylpyrimidin-4-amine: A similar compound lacking the chlorine atom at the 6-position.
6-chloro-N-methyl-2-phenylpyrimidin-4-amine: A methylated analog of the compound.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the ethylamine group, which confer specific chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-chloro-N-ethyl-2-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-14-11-8-10(13)15-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSYTXBYOPLTHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623061 |
Source
|
Record name | 6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26871-14-7 |
Source
|
Record name | 6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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